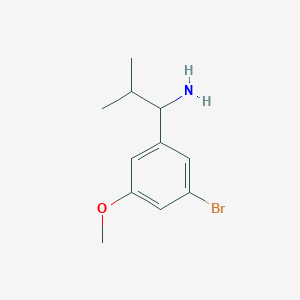
1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring, along with a methyl group on the propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylpropan-1-amine. This step involves the use of a strong base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the brominated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes involved in various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-5-methoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a propanamine chain.
3-Bromo-5-methoxyphenylboronic acid: Contains a boronic acid group instead of a propanamine chain.
1-(3-Bromo-5-methoxyphenyl)propylamine: Similar structure but with a propylamine chain instead of a propanamine chain.
Uniqueness
1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, along with a methyl group on the propanamine chain. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)11(13)8-4-9(12)6-10(5-8)14-3/h4-7,11H,13H2,1-3H3 |
InChI Key |
CGLMSDFQRHFQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)Br)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)

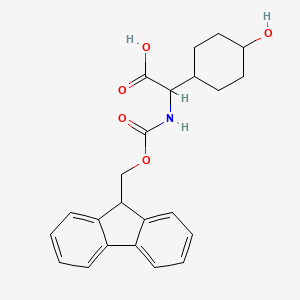
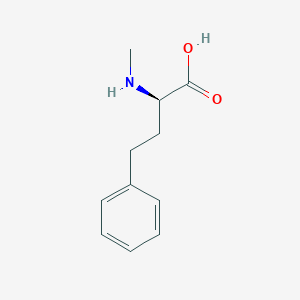

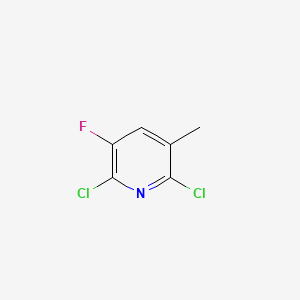
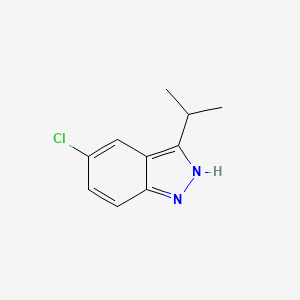

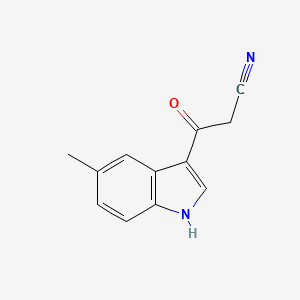

![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)



